molecular formula C15H16F3N5 B2557457 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine CAS No. 338418-12-5

4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2557457
CAS No.: 338418-12-5
M. Wt: 323.323
InChI Key: WVSVFVJFBVZAKZ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazino group at position 4, a 2-pyridinyl moiety at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C15H15F3N6, with a molecular weight of 336.32 g/mol.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c1-22-6-8-23(9-7-22)13-10-12(15(16,17)18)20-14(21-13)11-4-2-3-5-19-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVFVJFBVZAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various biological macromolecules, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

  • Substituents: Position 4: 4-Methylpiperazino Position 2: 2-Pyridinyl Position 5: Carbonitrile Position 4 (additional): 4-Chlorophenyl
  • Molecular Formula : C21H19ClN6
  • Molecular Weight : 390.88 g/mol
  • Key Findings :
    • The chlorophenyl and carbonitrile groups increase steric bulk and polarity compared to the trifluoromethyl group in the target compound. This may reduce membrane permeability but enhance binding specificity to hydrophobic receptor pockets .

4-(2-Furyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

  • Substituents :
    • Position 4: 2-Furyl
    • Position 2: 4-Methylpiperidin-1-yl (saturated piperidine ring)
    • Position 6: Trifluoromethyl
  • Molecular Formula : C15H16F3N3O
  • Molecular Weight : 311.30 g/mol
  • The methylpiperidine group (vs. methylpiperazine) lacks a second nitrogen, decreasing hydrogen-bonding capacity and solubility .

4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine

  • Substituents: Positions 2 and 4: 4-Methylpiperazino Position 4 (additional): 3-Furyl
  • Molecular Formula : C17H23N7O
  • Molecular Weight : 341.42 g/mol
  • Key Findings: Bis-substitution with methylpiperazino groups improves 5-HT7 receptor antagonism (Ki < 50 nM) but lowers synthetic yield (37%) due to steric hindrance. The trifluoromethyl group in the target compound may offer superior metabolic stability compared to the furyl substituent .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile 4-(2-Furyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
LogP ~2.5 (estimated) ~3.1 ~2.8
Solubility (aq.) Moderate (trifluoromethyl) Low (chlorophenyl/carbonitrile) Moderate (furyl/piperidine)
Metabolic Stability High (CF3 resistance) Moderate (carbonitrile susceptible to hydrolysis) Low (furyl oxidation risk)

Research Findings and Data Tables

Table 2: Molecular Descriptors and Substituent Effects

Substituent Electronic Effect Steric Effect Impact on Activity
Trifluoromethyl (CF3) Strongly electron-withdrawing Moderate ↑ Metabolic stability, ↑ Lipophilicity
Carbonitrile (CN) Electron-withdrawing Low ↑ Polarity, ↓ Membrane permeability
4-Methylpiperazino Basic (pKa ~8.5) Moderate ↑ Solubility, ↑ Receptor H-bonding
Furyl Mildly electron-rich Low ↑ π-π stacking (variable efficacy)

Biological Activity

4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound characterized by a complex molecular structure that includes a pyrimidine core, a trifluoromethyl group, and a piperazine moiety. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C15H16F3N5
  • Molecular Weight : 323.32 g/mol
  • CAS Number : 338418-12-5

The unique arrangement of functional groups in this compound suggests various possible interactions with biological targets, making it a candidate for further pharmacological studies.

Kinase Inhibition

Research indicates that 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has been investigated for its potential as a kinase inhibitor , specifically targeting Fms-like tyrosine kinase 3 (FLT3). FLT3 is implicated in the pathogenesis of acute myeloid leukemia (AML), and inhibitors of this kinase may provide therapeutic benefits in treating such malignancies.

Structure-Activity Relationships

Compounds structurally similar to 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit various biological activities, including:

  • Antimicrobial
  • Antiviral
  • Antitumor

The presence of the trifluoromethyl group and piperazine moiety in the structure is believed to enhance its biological effectiveness compared to simpler analogs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylpiperazinePiperazine ringAntimicrobialSimpler structure without pyridine
2-PyridonePyridine derivativeAntiviralLacks trifluoromethyl group
TrifluoromethylpyridinePyridine with trifluoromethylInsecticidalNo piperazine moiety
6-AminopyrimidineAmino-substituted pyrimidineAntitumorLacks complex substituents

This comparison highlights the distinctive combination of functional groups in 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine that may contribute to its unique biological activities.

Future Directions

Despite the promising structural attributes and preliminary findings regarding the biological activity of 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, comprehensive pharmacological studies are necessary. Future research should focus on:

  • In vitro and In vivo Studies : To assess the efficacy and safety profile of the compound.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Synthesis of Derivatives : To explore modifications that may enhance activity or reduce toxicity.

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